Rovatirelin Exhibits 5.5-Fold Higher Affinity for Human TRH Receptors vs. Taltirelin
Rovatirelin binds to the human thyrotropin-releasing hormone (TRH) receptor with a Ki of 702 nM, demonstrating 5.5-fold higher affinity compared to the clinically used TRH analog taltirelin, which has a Ki of 3877 nM [1].
| Evidence Dimension | Binding affinity to human TRH receptor |
|---|---|
| Target Compound Data | Ki = 702 nM |
| Comparator Or Baseline | Taltirelin: Ki = 3877 nM |
| Quantified Difference | Rovatirelin exhibits 5.5-fold higher affinity (lower Ki value) |
| Conditions | In vitro radioligand binding assay using human TRH receptor |
Why This Matters
Higher receptor affinity can translate to greater potency and a longer duration of action at a given dose, a key consideration for in vivo study design and compound procurement.
- [1] Ijiro T, Nakamura K, Ogata M, Inada H, Kiguchi S, Maruyama K, Nabekura J, Kobayashi M, Ishibashi H. Effect of rovatirelin, a novel thyrotropin-releasing hormone analog, on the central noradrenergic system. Eur J Pharmacol. 2015 Aug 15;761:413-22. View Source
